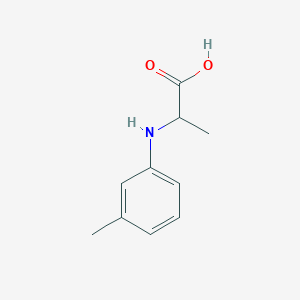

2-m-Tolylamino propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHRFGRRIRPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 M Tolylamino Propionic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-m-Tolylamino Propionic Acid Structures

The construction of the this compound scaffold can be approached from different starting points, primarily focusing on the formation of the crucial carbon-nitrogen bond.

Direct amination strategies involve the reaction of an amine with a substrate already containing the propionic acid backbone. A common method is the nucleophilic substitution of a leaving group at the α-position of a propionic acid derivative with m-toluidine (B57737). For instance, the reaction of 2-bromopropionic acid with m-toluidine can yield this compound. This reaction is analogous to the classical synthesis of amino acids, such as the preparation of dl-alanine (B559559) from α-bromopropionic acid and ammonia (B1221849). dokumen.pub

More contemporary approaches to direct amination include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds between aryl amines and alkyl halides or sulfonates under relatively mild conditions. In the context of this compound synthesis, this would involve the coupling of m-toluidine with a 2-halopropionic acid ester, followed by hydrolysis of the ester to the carboxylic acid. The use of specific palladium catalysts and ligands is crucial for the success of this reaction.

Table 1: Comparison of Direct Amination Approaches

| Method | Substrates | Reagents/Catalysts | Key Features |

| Nucleophilic Substitution | 2-Bromopropionic acid, m-Toluidine | Base (e.g., K2CO3) | Classical, straightforward method. |

| Buchwald-Hartwig Amination | 2-Bromopropionic acid ester, m-Toluidine | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Milder conditions, broader substrate scope. chemspider.com |

An alternative to direct amination is the functionalization of a molecule that already contains the tolylamino group. One such strategy involves the reaction of m-toluidine with acrylonitrile (B1666552) in a Michael addition, followed by hydrolysis of the resulting nitrile to the carboxylic acid. This two-step process provides a straightforward route to the target compound.

Another important strategy is reductive amination. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, this would entail the reaction of a pyruvate (B1213749) derivative (e.g., pyruvic acid or an ester thereof) with m-toluidine to form a Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the final product. chemeducator.orgmasterorganicchemistry.com

Table 2: Carboxylic Acid Functionalization Strategies

| Method | Starting Materials | Key Intermediates | Reagents |

| Acrylonitrile Addition/Hydrolysis | m-Toluidine, Acrylonitrile | 3-(m-Tolylamino)propanenitrile | Base (for addition), Acid/Base (for hydrolysis) |

| Reductive Amination | Pyruvic acid/ester, m-Toluidine | Schiff base/Imine | NaBH3CN or NaBH(OAc)3 chemeducator.orgmasterorganicchemistry.com |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that are well-suited for the synthesis of α-amino acid derivatives. pearson.comyoutube.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. pearson.comyoutube.com To synthesize a derivative of this compound, one could potentially use acetaldehyde, m-toluidine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could then be further transformed to the desired propionic acid.

The Passerini three-component reaction is another valuable tool, reacting an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.govnih.gov While not directly yielding an amino acid, the Passerini product can be a versatile intermediate for further synthetic manipulations to arrive at the target structure.

Enantioselective Synthesis of Chiral this compound

As this compound possesses a chiral center at the α-carbon, the development of enantioselective synthetic methods is of significant importance, particularly for pharmaceutical applications.

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically enriched compounds. For the synthesis of chiral α-amino acids and their derivatives, asymmetric hydrogenation of a prochiral precursor is a widely used strategy. For instance, the asymmetric hydrogenation of an enamine or α-enamido acrylate (B77674) precursor to this compound, using a chiral transition metal catalyst, could provide the desired enantiomer in high enantiomeric excess. Chiral ruthenium-BINAP complexes, for example, have been successfully employed in the asymmetric hydrogenation of α-ketoamide precursors to yield α-amino acid derivatives with high stereochemical purity.

Enzymatic synthesis is another powerful tool in asymmetric catalysis. Specific enzymes can catalyze the formation of chiral centers with high selectivity. rsc.org For instance, an enzymatic reductive amination of a pyruvate derivative with m-toluidine could potentially afford one enantiomer of this compound with high enantiopurity.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be acylated with a propionyl group. wikipedia.org The resulting chiral imide can then be subjected to an electrophilic amination reaction, where the bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound. The incorporation of L-proline as a chiral auxiliary during reductive amination has been shown to induce enantiomeric excesses of up to 92%.

Table 3: Enantioselective Synthesis Approaches

| Method | Strategy | Catalyst/Auxiliary | Key Features |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral Ru-BINAP complexes | High enantiomeric excess (>98% ee). |

| Asymmetric Catalysis | Enzymatic Reductive Amination | Specific Enzymes | High stereoselectivity under mild conditions. rsc.org |

| Chiral Auxiliary | Diastereoselective Amination | Evans Oxazolidinones, Pseudoephedrine | Established and reliable method. wikipedia.org |

| Chiral Auxiliary | Reductive Amination | L-proline | Can achieve high enantiomeric excess (up to 92% ee). |

Biocatalytic and Enzymatic Transformations for Stereocontrol

The precise control of stereochemistry is critical in the synthesis of chiral molecules like this compound, and biocatalysis offers a powerful solution. Enzymes, with their inherent stereoselectivity, are increasingly being employed to produce enantiomerically pure compounds.

Dynamic kinetic resolution (DKR) is a prominent enzymatic strategy. This method often involves a combination of enzymes, such as an N-acylamino acid racemase and a stereoselective aminoacylase (B1246476) or amidase, to convert a racemic mixture entirely into a single desired enantiomer. researchgate.netnih.govnih.gov For instance, D- and L-amino acids can be produced from their corresponding racemic amides using a D-aminopeptidase or an L-amino acid amidase in conjunction with an α-amino-ε-caprolactam racemase. nih.govnih.gov This approach has been successfully applied to the synthesis of various chiral amino acids. nih.gov

Lipases are another class of enzymes utilized for the kinetic resolution of amino acids, often through selective acylation of one enantiomer, allowing for the separation of the desired form. Furthermore, dioxygenases, such as isoleucine dioxygenase, have demonstrated the ability to perform regio- and stereoselective hydroxylation of aliphatic amino acids, showcasing the potential for creating diverse, functionalized amino acid derivatives. researchgate.net

The synergy between photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes represents a novel frontier. nih.gov This approach enables stereoselective C-C bond formation by generating a radical intermediate via photoredox catalysis, which is then intercepted by an enzyme-bound intermediate, leading to the formation of non-canonical amino acids with high stereochemical control. nih.gov

Table 1: Examples of Enzymes in Stereoselective Synthesis

| Enzyme Class | Application | Key Features |

|---|---|---|

| Amidases/Aminopeptidases | Dynamic kinetic resolution of amino acid amides. nih.govnih.gov | Produces enantiomerically pure D- or L-amino acids. nih.govnih.gov |

| Lipases | Kinetic resolution via selective acylation. | Separates enantiomers from a racemic mixture. |

| Dioxygenases | Regio- and stereoselective hydroxylation. researchgate.net | Introduces functional groups at specific positions. |

| PLP-dependent enzymes | Synergistic photoredox-biocatalysis. nih.gov | Enables stereoselective radical-mediated synthesis of non-canonical amino acids. nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, maximizing atom economy, and developing energy-efficient processes.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, where the reactants themselves act as the solvent, are an ideal approach. researchgate.net For instance, the Betti reaction and the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates can be performed under solvent-free conditions, offering advantages like simplicity, good yields, and short reaction times. researchgate.net Microwave-assisted synthesis, often conducted without a solvent, can also lead to faster reactions and purer products. athensjournals.gr In cases where solvents are necessary, the use of greener alternatives and solvent recycling are crucial strategies. athensjournals.gr

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. wordpress.com Synthetic routes with high atom economy generate less waste. For example, the newer industrial synthesis of ibuprofen (B1674241) has a significantly higher atom economy (77%) compared to the older method (40%), drastically reducing waste. wordpress.com

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of byproducts, excess reagents, and energy consumption. acs.org This can be achieved through careful planning of synthetic procedures, including the use of microscale techniques in teaching laboratories and the implementation of recycling programs for solvents and other materials. acs.org Process modification and optimization are also key to reducing waste at its source. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste and improve efficiency. researchgate.net

Photoredox catalysis, which uses visible light to drive chemical reactions, is emerging as a powerful and sustainable synthetic tool. d-nb.inforesearchgate.net It can facilitate a variety of transformations, including C-C and C-N bond formations, under mild conditions. nih.govchinesechemsoc.org The use of heterogeneous photoredox catalysts, such as graphitic carbon nitride (g-C3N4), offers the additional advantage of being easily recoverable and reusable, further enhancing the sustainability of the process. d-nb.info

There is also a growing interest in metal-free catalytic systems to avoid the environmental and economic issues associated with transition metals. google.comunimi.it Organocatalysis, which uses small organic molecules as catalysts, provides a valuable alternative for a wide range of chemical transformations. google.com Metal-free domino reactions, for example, have been developed for the synthesis of complex heterocyclic compounds in a one-pot operation. nih.gov

Advanced Synthetic Techniques and Process Intensification

To meet the demands of modern chemical manufacturing, researchers are exploring advanced synthetic techniques that offer enhanced control, efficiency, and scalability.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of aminopropionic acids and their derivatives. google.comsci-hub.semdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. google.comsci-hub.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Naproxen |

| 2-arylpropionic acid |

| di-aminopropionic acid hydrogen tri-iodide |

| (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid |

| α-ketoamide |

| β-ketopropionic acid |

| 2-m-toluidine |

| propionic acid |

| torsemide |

| methyltrimethylsilyl dimethylketene (B1620107) acetal (B89532) |

| 3-aminopropionic acid |

| Nα-urethane-protected β-alanine |

| Nα-urethane-protected γ-aminopropionic acid |

| (S)-valine methyl ester |

| 2-naphthol |

| 4-nitrobenzaldehyde |

| N-tosyl-L-asparagine |

| L-2-tosylamino-3-aminopropionic acid |

| L-seryl peptide esters |

| L-α-amino-ɛ-caprolactam |

| L-lysine |

| 2-aminopropionic acid |

| (S)-2-Amino-propionic acid |

| serine |

| 2-Azido-3-(m-tolyl)propanoic acid |

| γ-keto-α-amino acid |

| 2-benzimidazole propionic acid |

| 3-hydroxypropionic acid |

| pantothenic acid |

| carnosine |

| 3-(2-methoxyphenyl)propionic acid |

| N-Boc-γ‑amino alcohols |

| α,β- unsaturated ketones |

| (−)-α-pinene |

| (−)-isopinocarveol |

| (1R)-(−)-myrtenol |

| propionic anhydride |

| chloropropionic acid |

| sodium 2,2-dichloropropionate |

| linamarin |

| tannins |

| phytates |

| trypsin inhibitors |

| L-lactide |

| polylactide |

| salicylic acid |

| acetic anhydride |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering substantial reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The heating mechanism in microwave synthesis involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating through processes of dipole polarization and ionic conduction. irb.hr This efficient energy transfer can overcome large activation energy barriers and minimize the formation of side products. irb.hr

For the synthesis of this compound, a key step often involves the nucleophilic substitution reaction between m-toluidine and a 2-halopropionic acid derivative or a Michael addition to an acrylate. Under microwave irradiation, this C-N bond formation can be significantly expedited. The high polarity of the reactants and intermediates makes them highly receptive to microwave energy, leading to a dramatic increase in reaction rates. This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. researchgate.net

Research into microwave-assisted synthesis of related amino acid derivatives has demonstrated the viability of this technology. For instance, the synthesis of hydantoin (B18101) scaffolds from amino acids and phosphanyl-carboxylate ligands has been successfully achieved with significantly reduced reaction times and improved yields under microwave conditions. researchgate.netresearchgate.net These findings strongly support the application of microwave irradiation to the synthesis of this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Energy Input | High (conductive heating) | Low (direct dielectric heating) |

| Yield | Moderate | Good to Excellent |

| Side Products | Often observed | Minimized |

| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with less solvent or in greener solvents |

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional synthesis. beilstein-journals.org Techniques such as ball milling and grinding apply energy directly to solid reactants, often leading to unique reactivity and the formation of products that are difficult to obtain from solution-phase reactions. nih.gov This methodology is recognized for its environmental benefits, reducing solvent waste and energy consumption. researchgate.net

The synthesis of this compound via mechanochemistry could be achieved by milling m-toluidine with a suitable precursor like 2-bromopropionic acid. The mechanical forces generated in the mill would facilitate the intimate mixing of reactants and provide the activation energy for the C-N bond-forming nucleophilic substitution. researchgate.netacs.org The use of a solid base as a milling auxiliary, such as sodium carbonate or potassium phosphate, would be necessary to neutralize the HBr byproduct.

Studies on the mechanochemical synthesis of other amino acids and related C-N bond formations have shown the effectiveness of this approach. beilstein-journals.orgresearchgate.net For example, peptide bonds have been formed by ball-milling unactivated amino acids, demonstrating the robustness of this method for creating bonds central to amino acid chemistry. irb.hrresearchgate.net This precedent suggests that a mechanochemical pathway to this compound is a highly viable and sustainable synthetic strategy.

| Reactant 1 | Reactant 2 | Auxiliary | Technique | Conditions | Expected Outcome |

|---|---|---|---|---|---|

| m-Toluidine | 2-Bromopropionic acid | Solid base (e.g., K₂CO₃) | Planetary Ball Mill | Room temperature, 30-60 min milling | Formation of this compound with solid byproducts |

| m-Toluidine | Acrylic acid | None (for Michael addition) | Liquid-Assisted Grinding (LAG) | Small amount of catalyst, 60-90 min grinding | Direct formation of the target compound |

Retrosynthetic Analysis and Pathway Design for this compound Variants

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. This approach is invaluable for designing flexible synthetic routes that can be adapted to produce a wide range of structural analogues.

For this compound, two primary retrosynthetic disconnections can be identified:

C-N Bond Disconnection: This is the most intuitive disconnection, breaking the bond between the nitrogen atom and the alpha-carbon of the propionic acid moiety. This leads back to two key precursors: m-toluidine and a propionic acid derivative functionalized with a suitable leaving group at the C2 position (e.g., 2-bromopropionic acid) or an electrophilic double bond (e.g., acrylic acid or its esters). This strategy is common in the synthesis of N-aryl amino acids. mdpi.com

Cα-COOH Bond Disconnection: An alternative disconnection breaks the bond between the alpha-carbon and the carboxyl group. This approach, common in Strecker-type syntheses, would lead to an imine intermediate formed from m-toluidine and acetaldehyde, which would then react with a cyanide source.

The C-N disconnection is generally more direct for this specific target. The forward synthesis would involve reacting m-toluidine with a suitable 3-carbon electrophile.

This retrosynthetic framework provides a clear blueprint for designing variants. By systematically altering the starting materials, a diverse library of this compound derivatives can be generated.

Varying the Aryl Group: By replacing m-toluidine with other substituted anilines (e.g., p-toluidine, chloroanilines, anisidines), a wide array of N-aryl amino acid derivatives can be synthesized. scispace.comnih.gov This allows for the exploration of how electronic and steric effects on the aromatic ring influence the properties of the final molecule.

Modifying the Propionic Acid Backbone: The propionic acid scaffold can be altered by using different alpha-substituted acids or esters in the forward synthesis. For example, using derivatives of butyric acid or other carboxylic acids would lead to analogues with different alkyl chain lengths. The synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids illustrates a pathway where modifications are made to the backbone, resulting in more complex structures. scispace.comscite.ai

This strategic approach, guided by retrosynthetic analysis, enables the efficient and logical development of new chemical entities based on the this compound scaffold for further research and application.

Chemical Transformations and Reactivity of 2 M Tolylamino Propionic Acid

Reactivity of the Amine Functionality

The secondary amine group in 2-m-tolylamino propionic acid is a key site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amine can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing new substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

Formation of Nitrogen-Containing Heterocycles

The amine functionality of this compound serves as a crucial building block for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are of significant interest in medicinal chemistry and materials science.

Amine-Mediated Nucleophilic Additions

The amine group can facilitate nucleophilic addition reactions. For instance, in a two-step process, the reaction of pyruvic acid with m-toluidine (B57737) forms a Schiff base, which is then reduced by sodium cyanoborohydride (NaBH₃CN). This method can achieve high enantiomeric excesses when a chiral auxiliary like L-proline is used. The reduction is typically carried out under mildly acidic conditions (pH 4–6) to preserve the carboxylic acid group.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is another reactive center in the this compound molecule, enabling a variety of derivatization reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety readily undergoes esterification with alcohols in the presence of an acid catalyst or through nucleophilic catalysis. For example, its methyl ester can be synthesized using methyltrimethylsilyl dimethylketene (B1620107) acetal (B89532) in dimethylformamide (DMF) at 80°C.

Similarly, amidation reactions can be carried out by activating the carboxylic acid group. Carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed for this purpose. The reaction proceeds through an O-acylisourea intermediate, which then reacts with an amine to form the corresponding amide.

| Reaction Type | Reagents/Catalysts | Conditions |

| Methyl Ester Synthesis | Methyltrimethylsilyl dimethylketene acetal | DMF, 80°C, 18 hours |

| Amide Synthesis | EDC, NHS | Polar aprotic solvents (DMF or DCM), 0–25°C |

Decarboxylation Pathways and Derivatives

While specific studies on the decarboxylation of this compound are not extensively detailed, the general principles of amino acid decarboxylation suggest that this reaction is feasible, typically requiring heat or enzymatic catalysis to proceed. This process would lead to the formation of N-(m-tolyl)ethylamine.

Derivatization for Conjugate Formation

The carboxylic acid and secondary amine functionalities of this compound are key to its ability to form conjugates, a process widely used in medicinal chemistry to enhance the properties of a parent molecule.

Carbodiimide-Mediated Coupling: A prevalent method for forming amide bonds involves the use of carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid group, facilitating its reaction with an amine. The process often includes additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with the amine to produce the final conjugate with high efficiency. This method is advantageous for its mild reaction conditions, typically performed at room temperature in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Acid Chloride Formation: An alternative approach to amide bond formation is through the conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with amines to form the corresponding amide. This method, however, requires careful control of reaction conditions to avoid unwanted side reactions.

Esterification: The carboxylic acid group can also undergo esterification to form ester conjugates. This can be accomplished by reacting this compound with an alcohol in the presence of an acid catalyst.

Table 1: Common Reagents for Conjugate Formation

| Reaction Type | Reagents | Notes |

| Amide Bond Formation | EDC, DCC, HOBt, NHS | Carbodiimide-mediated coupling |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Forms a highly reactive intermediate |

| Esterification | Alcohols, Acid Catalyst | Forms ester conjugates |

Modifications and Functionalization of the m-Tolyl Moiety

The tolyl group of this compound offers further opportunities for chemical modification, allowing for the introduction of various functional groups to fine-tune the molecule's properties.

The tolyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the amino and methyl groups on the ring influence the position of substitution.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). mnstate.edu The position of halogenation is directed by the existing substituents on the ring.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. mnstate.edu

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid. This reaction is reversible, which can be useful for temporarily blocking a position on the ring to direct other substituents to different positions. mnstate.edumasterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modifications of the tolyl moiety. sigmaaldrich.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent.

Suzuki Coupling: This reaction couples an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or alkyl groups onto the tolyl ring.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This provides a method for introducing alkenyl groups onto the tolyl moiety.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This can be used to introduce additional amino groups or other nitrogen-containing functionalities.

Hiyama Coupling: This cross-coupling reaction utilizes organosilanes as the organometallic partner, offering a less toxic alternative to some other organometallic reagents. mdpi.com

The methyl group on the tolyl ring can also be functionalized, providing another avenue for structural modification.

Free-Radical Bromination: The methyl group can undergo free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. mnstate.edu The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions. mnstate.edu

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mnstate.edu This transformation significantly alters the electronic properties of the aromatic ring. mnstate.edu

Stereochemical Transformations and Racemization Studies

The stereochemistry of this compound is an important aspect of its chemical and biological properties. The presence of a chiral center at the alpha-carbon means that the compound can exist as two enantiomers.

Enantioselective Synthesis: Methods for the enantioselective synthesis of this compound have been developed to obtain specific stereoisomers. One approach involves the use of chiral catalysts in reactions like asymmetric hydrogenation.

Racemization: Studies on the racemization of this compound can provide insights into its stability under various conditions. Racemization involves the conversion of a pure enantiomer into a mixture of both enantiomers. This can occur under conditions that facilitate the temporary removal and re-addition of the acidic proton at the chiral center.

Reaction Mechanism Elucidation for this compound Chemistry

Understanding the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. arxiv.org

Electrophilic Aromatic Substitution: The mechanism of EAS reactions on the tolyl ring involves the initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comxmu.edu.cn A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The regioselectivity of the reaction is governed by the electronic effects of the existing substituents.

Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. rwth-aachen.de In the oxidative addition step, the palladium catalyst inserts into the carbon-halide bond of the aryl halide. This is followed by transmetalation, where the organometallic reagent transfers its organic group to the palladium center. Finally, reductive elimination results in the formation of the new carbon-carbon or carbon-heteroatom bond and regeneration of the palladium catalyst.

Nucleophilic Acyl Substitution: The mechanism of reactions at the carboxylic acid group, such as esterification and amidation, typically proceeds through a nucleophilic acyl substitution pathway. In this mechanism, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The leaving group is then expelled to regenerate the carbonyl group and form the final product.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies of reactions involving this compound are crucial for optimizing reaction conditions and understanding the underlying mechanisms.

Reductive amination is a key synthetic route to this compound, involving the condensation of a pyruvic acid derivative with m-toluidine to form an imine intermediate, which is then reduced. Studies have shown that the addition of catalytic additives like zinc chloride can enhance the kinetics of imine formation. The choice of solvent also plays a significant role; for instance, methanol (B129727)/water mixtures (e.g., 4:1 v/v) can improve the solubility of reaction intermediates, thereby facilitating the reaction.

In the context of amide bond formation, carbodiimide reagents are frequently employed to activate the carboxylic acid group. The reaction proceeds through an O-acylisourea intermediate. The stability and reactivity of this intermediate are influenced by the solvent and temperature. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used. Maintaining a temperature range of 0–25°C is typical to minimize side reactions.

The table below summarizes key kinetic parameters for different reactions involving this compound derivatives.

| Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Key Kinetic Insights |

| Reductive Amination | Pyruvic acid derivative, m-toluidine, NaBH₃CN, L-proline | Methanol/Water | - | Zinc chloride enhances imine formation kinetics. |

| Amide Coupling | EDC, HOBt, N-methylmorpholine | CH₂Cl₂/DMF | 20 | Proceeds via an O-acylisourea intermediate. |

| Esterification | Methyltrimethylsilyl dimethylketene acetal | DMF | 80 | Favored by polar aprotic solvents. |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide valuable insights into reaction mechanisms and can aid in the development of more efficient synthetic protocols.

In the synthesis of this compound via reductive amination, the initial Schiff base (imine) formed from the condensation of a pyruvic acid derivative and m-toluidine is a key intermediate. This intermediate is typically not isolated but is reduced in situ. However, its formation can be monitored using spectroscopic techniques like NMR to understand the reaction progress. The subsequent reduction with agents like sodium cyanoborohydride under mildly acidic conditions (pH 4–6) leads to the final product.

Another important class of intermediates is formed during amide bond formation. When using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an O-acylisourea intermediate is generated. This highly reactive species can be prone to side reactions, such as rearrangement to an N-acylurea. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form a more stable active ester intermediate, which then reacts with the amine to form the desired amide with higher efficiency and fewer byproducts.

The table below details some of the key reaction intermediates in the synthesis and transformations of this compound.

| Reaction | Intermediate Structure | Method of Formation | Characterization Notes |

| Reductive Amination | Schiff Base (Imine) | Condensation of pyruvic acid derivative and m-toluidine. | Typically not isolated; monitored by spectroscopic methods in situ. |

| Amide Coupling | O-acylisourea | Reaction of the carboxylic acid with a carbodiimide reagent. | Highly reactive; can be trapped with HOBt or NHS to form a more stable active ester. |

| Acid Chloride Formation | Propionyl chloride derivative | Reaction with a chlorinating agent (e.g., thionyl chloride). | Requires stringent moisture control to prevent hydrolysis. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-m-Tolylamino propionic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum provides initial information on the types and number of protons. For this compound, distinct signals are expected for the aromatic protons of the tolyl group, the methine (CH) and methyl (CH₃) protons of the propionic acid backbone, the N-H proton, the carboxylic acid O-H proton, and the tolyl's methyl protons. docbrown.infodocbrown.info

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the carboxyl carbon, the aromatic carbons, the aliphatic carbons of the propionic acid moiety, and the tolyl's methyl carbon. mdpi.com

2D NMR: To unequivocally assign these signals and piece together the molecular structure, several 2D NMR experiments are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the methine proton (H-2) and the protons of the adjacent methyl group (H-3). Correlations among the aromatic protons on the tolyl ring would also help determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. For example, it would directly link the H-2 proton signal to the C-2 carbon signal.

The N-H proton to carbons in the tolyl ring (C-1', C-2', C-6').

The methine proton (H-2) to the carboxyl carbon (C-1) and the aromatic carbon C-1'.

The tolyl's methyl protons (H-7') to the aromatic carbons C-2', C-3', and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. researchgate.net It is useful for confirming stereochemical details and conformation. For instance, NOESY could show correlations between the N-H proton and the H-2 proton, or between the H-2 proton and the ortho-protons (H-2', H-6') of the tolyl ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

| Position | Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | -COOH | ~11-12 (s, 1H) | ~175 | H-2 |

| 2 | -CH- | ~4.2 (q, 1H) | ~55 | C-1, C-3, C-1' |

| 3 | -CH₃ | ~1.5 (d, 3H) | ~18 | C-1, C-2 |

| - | N-H | ~5.0 (br s, 1H) | - | C-2, C-1', C-2', C-6' |

| 1' | Ar-C | - | ~145 | H-2, H-2', H-6' |

| 2' | Ar-CH | ~6.6 (d) | ~113 | C-1', C-3', C-4', C-6' |

| 3' | Ar-C | - | ~139 | H-2', H-4', H-5', H-7' |

| 4' | Ar-CH | ~7.1 (t) | ~129 | C-2', C-3', C-5', C-6' |

| 5' | Ar-CH | ~6.5 (d) | ~117 | C-1', C-3', C-4' |

| 6' | Ar-CH | ~6.6 (s) | ~121 | C-1', C-2', C-4', C-5' |

| 7' | Ar-CH₃ | ~2.3 (s, 3H) | ~21 | C-2', C-3', C-4' |

This compound possesses a chiral center at the C-2 carbon, meaning it can exist as two enantiomers (R and S). Standard NMR techniques cannot distinguish between enantiomers. However, specialized NMR methods can be used for stereochemical assignment. nih.gov One common approach involves derivatization with a chiral resolving agent to form diastereomers, which are distinguishable by NMR. Alternatively, the use of chiral lanthanide shift reagents can induce different chemical shifts for the enantiomers, allowing for their differentiation and quantification.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or restricted bond rotations. For derivatives of this compound, DNMR could potentially be used to investigate the rotational barrier around the C(aryl)-N bond. rsc.org Such studies provide insight into the molecule's conformational flexibility and the energetic barriers between different spatial arrangements.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the chemical structure of this compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. nih.gov For this compound (molecular formula C₁₀H₁₃NO₂), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from any other isomers.

Molecular Formula: C₁₀H₁₃NO₂

Calculated Monoisotopic Mass: 179.09463 g/mol

Expected HRMS Result ([M+H]⁺): 180.10191 m/z

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. encyclopedia.pub This provides detailed structural information and confirms the connectivity of the atoms. The fragmentation pattern serves as a molecular fingerprint. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 180.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentations. cas.cn Key predicted fragmentation pathways include:

Loss of formic acid (HCOOH): A common fragmentation for amino acids, resulting in the loss of 46.0055 Da.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a loss of 43.9898 Da.

Cleavage of the C2-N bond: This would generate fragments corresponding to the protonated m-toluidine (B57737) ion and the propionic acid radical, or vice versa.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 180.1 | 134.1 | HCOOH (46.0 Da) | [M+H-HCOOH]⁺ |

| 180.1 | 108.1 | C₃H₄O₂ (72.0 Da) | [m-toluidine+H]⁺ |

| 180.1 | 91.1 | C₄H₇NO₂ (101.0 Da) | Tropylium ion [C₇H₇]⁺ |

| 134.1 | 119.1 | CH₃ (15.0 Da) | Loss of methyl radical from m/z 134 fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are powerful for identifying the functional groups present in this compound.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.infodocbrown.info The carbonyl (C=O) stretch of the carboxylic acid is observed as a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.infodocbrown.info The secondary amine (N-H) stretching vibration appears as a moderate band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the propionic acid backbone and the tolyl methyl group appear just below 3000 cm⁻¹. Bending vibrations for the N-H group and C-O stretching also provide valuable structural information in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. nih.govnih.gov While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring vibrations of the m-tolyl group are particularly prominent in the Raman spectrum, typically appearing in the 1600-1400 cm⁻¹ region. The C-C skeletal vibrations of the propionic acid chain and the aromatic ring also provide distinct signals. ioffe.ruresearchgate.net Raman is less sensitive to interference from water, which can be an advantage when analyzing aqueous samples.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Weak | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Moderate | Strong |

| Secondary Amine | N-H Stretch | 3400 - 3300 | Weak | Moderate |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong | Moderate |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong | Moderate to Strong |

| Alkyl Groups | C-H Stretch | 2975 - 2850 | Strong | Moderate to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact location of each atom.

For this compound, an X-ray crystal structure would confirm the connectivity of the m-tolyl group to the nitrogen atom and its position on the propionic acid backbone. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups of adjacent molecules, which dictate the crystal packing. While specific crystallographic data for this compound are not widely available in public databases, the technique remains the gold standard for absolute structure elucidation.

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related impurities. Method development focuses on achieving adequate resolution, sensitivity, and robustness for the intended analytical purpose.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and performing quantitative analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter, as it controls the ionization state of the acidic carboxylic group and the basic amine group, thereby affecting the compound's retention time and peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be employed to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the tolyl group exhibits strong absorbance.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Since this compound possesses a chiral center at the alpha-carbon of the propionic acid moiety, it exists as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is crucial in pharmaceutical contexts, where different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various arylpropionic acid derivatives. nih.gov Another approach involves using macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns), which are particularly adept at separating underivatized amino acids and their derivatives. sigmaaldrich.com The mobile phase is often a non-polar organic solvent mixture (normal-phase mode), such as hexane (B92381) and an alcohol modifier like isopropanol, sometimes with a small amount of an acidic or basic additive to improve peak shape. nih.govsigmaaldrich.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijpsonline.comiajps.comijnrd.orgresearchgate.net A robust, stability-indicating HPLC method is required, which is capable of separating the main compound from its process-related impurities (from synthesis) and degradation products that might form under stress conditions (e.g., exposure to acid, base, light, heat, or oxidation). iajps.comresearchgate.net

Method development involves testing various columns, mobile phase compositions, pH levels, and gradient profiles to achieve baseline separation for all known and potential impurities. Forced degradation studies are performed to generate degradation products and ensure the method's specificity. The method is then validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of monitoring the purity of this compound. ijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for amino acids involves a two-step process. First, the carboxylic acid group is esterified, for example, by reaction with an alcohol (like methanol or butanol) under acidic conditions to form an ester. Second, the secondary amine group is acylated or silylated. Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the N-H group to form a non-polar tert-butyldimethylsilyl (TBDMS) derivative. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass-to-charge ratio data that allows for the identification of the compound and its fragmentation pattern, confirming its structure. nih.gov

Computational and Theoretical Studies of 2 M Tolylamino Propionic Acid

Molecular Dynamics (MD) Simulations

Ligand-Receptor Interaction Modeling (for non-human biological probes)

Should published research on the computational and theoretical studies of 2-m-Tolylamino propionic acid become available, this article can be developed in accordance with the provided outline.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (non-human systems)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs in drug discovery and other fields.

In the context of non-human systems, QSAR models are frequently developed to predict the antimicrobial activity of compounds against various bacterial and fungal strains. For instance, studies on N-aryl amino acid derivatives have demonstrated their potential as antibacterial agents. While a specific QSAR model for this compound is not available, a hypothetical QSAR study on a series of its analogues could be constructed to predict their antimicrobial efficacy.

Such a study would involve calculating a variety of molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy), steric properties (e.g., molar refractivity), and hydrophobic properties (e.g., logP).

A hypothetical QSAR model for a series of N-aryl-alpha-amino acid derivatives against a bacterial strain might look like the following equation:

pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molar Refractivity)

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration, a measure of antimicrobial activity.

logP represents the hydrophobicity of the compound.

LUMO energy relates to the electron-accepting ability of the molecule.

Molar Refractivity is a measure of the molecule's volume and polarizability.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the data for a set of known compounds.

The following interactive table presents hypothetical data for a series of this compound derivatives and the descriptors that could be used in a QSAR model to predict their antibacterial activity against a non-human pathogen.

| Compound | logP | LUMO (eV) | Molar Refractivity (cm³/mol) | Observed pMIC | Predicted pMIC |

| Derivative 1 | 2.5 | -1.2 | 60.5 | 4.2 | 4.1 |

| Derivative 2 | 3.1 | -1.5 | 65.2 | 4.8 | 4.7 |

| Derivative 3 | 2.8 | -1.1 | 62.1 | 4.5 | 4.4 |

| Derivative 4 | 3.5 | -1.8 | 70.0 | 5.2 | 5.1 |

| Derivative 5 | 2.2 | -1.0 | 58.9 | 3.9 | 4.0 |

This table illustrates how different structural properties (descriptors) could correlate with the observed biological activity. A validated QSAR model would then allow for the prediction of the pMIC for new, untested derivatives, guiding the design of more potent antimicrobial agents.

In Silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are powerful computational tools used to identify promising new drug candidates from large libraries of virtual compounds. These methods are particularly valuable for exploring the potential of derivatives of a lead compound like this compound against specific biological targets in non-human systems, such as essential enzymes in pathogenic bacteria or fungi.

The process typically begins with the identification of a biological target, for example, an enzyme crucial for the survival of a bacterium. The three-dimensional structure of this enzyme, obtained through experimental methods like X-ray crystallography or predicted using homology modeling, is then used for a virtual screening campaign.

In this campaign, a library of virtual compounds, which could include a focused collection of this compound derivatives with various substituents, is computationally "docked" into the active site of the target enzyme. Molecular docking algorithms predict the binding orientation and affinity of each compound to the target. The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a more favorable interaction.

The results of a virtual screening can be summarized in a table, ranking the compounds based on their predicted binding affinity. This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

Below is an interactive data table representing hypothetical results from a virtual screening of this compound derivatives against a bacterial enzyme target.

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Key Interactions |

| TAPA-001 | -8.5 | TYR89, ARG120, PHE210 | Hydrogen bond with ARG120, Pi-pi stacking with TYR89 |

| TAPA-002 | -7.9 | LEU45, VAL110, ILE205 | Hydrophobic interactions |

| TAPA-003 | -9.2 | ASP150, SER90, LYS180 | Hydrogen bonds with ASP150 and SER90, Salt bridge with LYS180 |

| TAPA-004 | -8.1 | TRP60, PRO115 | Pi-pi stacking with TRP60 |

| TAPA-005 | -7.5 | ALA75, GLY76 | Van der Waals interactions |

Based on these hypothetical results, compound TAPA-003 would be considered a high-priority candidate for synthesis and further investigation due to its superior docking score and predicted interactions with key residues in the enzyme's active site. This in silico approach significantly accelerates the process of discovering novel and effective agents for various applications in non-human systems.

Applications and Advanced Materials Science

2-m-Tolylamino Propionic Acid as a Chiral Building Block in Complex Molecule Synthesis

This compound, a derivative of the amino acid alanine (B10760859), is a valuable chiral building block in organic synthesis. Its structure, which combines a carboxylic acid, a secondary amine, and a chiral center, makes it a versatile synthon for constructing more complex, enantiomerically pure molecules. Chiral building blocks are crucial in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific stereochemistry. The dual functionality of this compound allows for a wide range of chemical modifications, serving as a scaffold for creating molecules with potential therapeutic applications.

The enantioselective synthesis of such building blocks is a key area of research. nih.govmdpi.com Methods like auxiliary-directed stereoselective alkylation are employed to produce specific stereoisomers. mdpi.com For instance, the synthesis of similar chiral propionic acid derivatives has been achieved with high diastereoselectivity using chiral auxiliaries, which are later removed to yield the desired enantiopure product. mdpi.com

The structural similarity of this compound to natural amino acids makes it an excellent candidate for the synthesis of peptide mimetics and oligomers. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. The N-substituted tolyl group introduces a degree of conformational constraint and steric bulk not found in natural amino acids like alanine, which can influence the secondary structure and biological activity of the resulting oligomer.

The incorporation of such unnatural amino acids can lead to novel peptide-based structures with specific folding patterns. For example, oligomers containing a morpholino-peptide backbone have been investigated for their ability to interact with DNA. fao.org By using this compound in solid-phase or solution-phase peptide synthesis, researchers can create novel oligomers with tailored properties for applications in materials science and pharmacology.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, with over 75% of FDA-approved drugs containing such moieties. nih.gov The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxylic acid, makes it a powerful precursor for the synthesis of these important scaffolds.

The secondary amine can participate in cyclization reactions to form a variety of heterocyclic rings. For instance, it can be a key component in intramolecular condensation reactions or participate in multi-component reactions to build complex heterocyclic systems. The specific reaction pathways can be tailored by choosing appropriate reagents and conditions to yield diverse structures such as pyridines, indoles, and quinolines. mdpi.com The chemistry of nitrogen-containing heterocycles is a continuously developing field, with ongoing research into new synthetic methods and applications. mdpi.comnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | Potential Synthetic Strategy | Key Reaction Intermediate |

| Benzodiazepines | Intramolecular amide bond formation after coupling with an ortho-amino-substituted benzoic acid derivative. | N-(2-aminobenzoyl)-2-m-tolylamino propionic acid |

| Piperazinones | Intermolecular cyclization with an alpha-haloacetyl halide followed by reduction. | N-(haloacetyl)-2-m-tolylamino propionic acid |

| Pyrrolidinones | Intramolecular cyclization via activation of the carboxylic acid and reduction of a gamma-keto group. | Gamma-keto ester derivative |

| Dihydropyridinones | Hantzsch-type reaction involving the amine, a beta-ketoester, and an aldehyde. | Enamine intermediate |

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of both a nitrogen donor atom (from the amino group) and an oxygen donor atom (from the carboxylate group) allows this compound to act as an effective chelating ligand for a wide range of metal ions. researchgate.netresearchgate.net Such ligands, which can form stable five- or six-membered rings with a central metal atom, are fundamental in coordination chemistry. researchgate.net The coordination of this ligand to a metal center can significantly alter the metal's electronic and steric properties, which is the basis for its use in catalysis and materials science. semanticscholar.org

Metal complexes of this compound can be synthesized by reacting the deprotonated ligand (the carboxylate form) with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes can exhibit various geometries (e.g., octahedral, square planar) depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. semanticscholar.org

The tolyl group provides steric bulk that can influence the coordination sphere of the metal, potentially leading to complexes with unique structural and electronic properties. researchgate.net Characterization of these complexes typically involves techniques such as X-ray crystallography, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure and bonding. semanticscholar.orgmdpi.com

Table 2: Potential Metal Complexes and Geometries

| Metal Ion | Potential Geometry | Coordination Mode | Example Application Area |

| Copper(II) | Square Planar or Distorted Octahedral | Bidentate (N, O) | Catalysis, Antimicrobial Agents |

| Zinc(II) | Tetrahedral | Bidentate (N, O) | Bioinorganic Modeling, Luminescent Materials |

| Iron(III) | Octahedral | Bidentate (N, O) | Magnetic Materials, Catalysis |

| Palladium(II) | Square Planar | Bidentate (N, O) | Cross-coupling Catalysis |

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing one enantiomer of a chiral product selectively. nih.gov Metal complexes containing chiral ligands like this compound are promising candidates for asymmetric catalysts. Once coordinated to a metal, the chiral environment created by the ligand can influence the stereochemical outcome of a catalytic reaction, such as hydrogenation, oxidation, or carbon-carbon bond formation.

The evaluation of these complexes as catalyst precursors involves testing their activity and enantioselectivity in benchmark reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the tolyl ring to optimize catalyst performance for a specific transformation.

Integration into Polymeric Materials or Hybrid Systems

The functional groups of this compound offer anchor points for its integration into larger macromolecular structures like polymers or hybrid organic-inorganic systems. The carboxylic acid can be converted into an ester or amide to participate in polymerization reactions, such as the formation of polyesters or polyamides. The ability of the amino and carboxyl groups to form hydrogen bonds can also be exploited to create self-assembling materials or to influence the bulk properties of a polymer.

Integrating this chiral molecule into a polymer backbone can impart chirality to the entire material, leading to polymers with unique optical properties or the ability to perform chiral separations. Furthermore, its metal-chelating ability can be used to create metal-organic frameworks (MOFs) or hybrid materials where metal ions are cross-linked by the organic ligand, resulting in materials with high porosity and potential applications in gas storage or catalysis.

Environmental Fate and Biotransformation Mechanisms Non Human Focus

Biodegradation Pathways in Microbial Systems

Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. The structural components of 2-m-Tolylamino propionic acid—an aromatic ring, a secondary amine linkage, and a carboxylic acid group—suggest that it could be susceptible to microbial attack, although its specific recalcitrance or biodegradability is not extensively documented.

Specific microbial species capable of utilizing this compound as a sole carbon and energy source have not been identified in the available scientific literature. However, studies on analogous structures can infer the types of microorganisms that might be involved in its degradation.

For instance, microbial communities have been shown to degrade structurally similar phenoxyalkanoic acid herbicides. A community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was found to be capable of degrading mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid]. Similarly, Stenotrophomonas maltophilia has been isolated from aquifers and demonstrated the ability to mineralize several phenoxyalkanoic acids. nih.gov Bacteria that degrade monocyclic aromatic amines are also well-documented, with genera such as Pseudomonas, Delftia, and Acinetobacter showing capabilities to break down aniline (B41778) and its derivatives. nih.gov It is plausible that similar consortia or individual species with versatile metabolic capabilities could initiate the breakdown of this compound.

Table 1: Potential Microbial Degraders of this compound Based on Structurally Similar Compounds

| Microbial Genus/Species | Related Compound Degraded | Potential Role in Degrading this compound |

|---|---|---|

| Pseudomonas sp. | Mecoprop, Aniline | Aromatic ring cleavage, deamination |

| Alcaligenes sp. | Mecoprop | Synergistic degradation within a consortium |

| Stenotrophomonas maltophilia | Phenoxyalkanoic acids (e.g., MCPA, 2,4-D) | Mineralization of the aromatic structure |

| Acinetobacter calcoaceticus | Mecoprop | Metabolism of aromatic compounds |

The metabolic pathway for this compound has not been specifically elucidated. However, based on known microbial metabolic reactions for aromatic amines and N-substituted amino acids, a hypothetical pathway can be proposed. The initial steps would likely involve one of two primary enzymatic attacks: cleavage of the C-N bond or oxidation of the aromatic ring.

N-Dealkylation/Deamination: The cleavage of the bond between the nitrogen atom and the propionic acid moiety is a common metabolic step. This reaction is often catalyzed by monooxygenases or dioxygenases. For instance, the cytochrome P450 superfamily of enzymes is known to perform N-dealkylation of various amines. nih.govresearchgate.netnih.gov This would lead to the formation of m-toluidine (B57737) and 2-oxopropanoic acid (pyruvic acid). Subsequently, m-toluidine would be further degraded, likely via hydroxylation of the aromatic ring to form aminocresols, followed by ring cleavage catalyzed by dioxygenases. nih.gov

Aromatic Ring Hydroxylation: Alternatively, the degradation could be initiated by the enzymatic hydroxylation of the tolyl ring, a common strategy used by bacteria to destabilize aromatic compounds for subsequent cleavage. nih.gov This would result in hydroxylated derivatives of this compound.

Table 2: Plausible Metabolic Intermediates and Key Enzyme Classes in the Biodegradation of this compound

| Plausible Intermediate | Preceding Compound | Enzyme Class Potentially Involved |

|---|---|---|

| m-Toluidine | This compound | Monooxygenases (e.g., Cytochrome P450) or Dioxygenases |

| Pyruvic Acid | This compound | Monooxygenases/Deaminases |

| Hydroxylated this compound derivatives | This compound | Hydroxylases/Dioxygenases |

| Aminocresols | m-Toluidine | Monooxygenases |

| Catecholic Compounds | Aminocresols | Dioxygenases |

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to microbial action, abiotic processes can contribute to the transformation of chemical compounds in the environment. For this compound, hydrolysis and photolysis are the most probable abiotic degradation mechanisms.

Hydrolysis: The N-aryl amino acid structure contains an amine linkage that could be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. The rate of hydrolysis is highly dependent on pH and temperature. While amide bonds are generally stable, studies on N-acylated amino acids show that they can undergo hydrolysis under mild acidic conditions. nih.govnih.gov The stability of the C-N bond in this compound in various environmental matrices (soil, water) would be influenced by the surrounding pH, with potentially accelerated degradation under strongly acidic or alkaline conditions.

Photolysis: The presence of the aromatic tolyl group makes this compound a potential chromophore, capable of absorbing ultraviolet (UV) radiation from sunlight. The photochemistry of aromatic amino acids like phenylalanine and tryptophan is well-studied, demonstrating that UV absorption can lead to photochemical reactions, including bond cleavage. nih.govacs.org Direct photolysis in sunlit surface waters could lead to the transformation of the molecule. The primary photochemical response would likely be driven by the tolyl moiety, potentially leading to oxidation or cleavage of the C-N bond. Atmospheric degradation could also occur through reactions with photochemically produced hydroxyl radicals (OH), a dominant loss process for many organic compounds in the troposphere. nilu.com

Advanced Analytical Methods for Environmental Monitoring of this compound Derivatives

Detecting and quantifying trace amounts of this compound and its potential degradation products in complex environmental matrices like soil and water requires sensitive and selective analytical methods. While methods specific to this compound are not established, techniques used for related N-aryl amines, amino acids, and phenoxyalkanoic herbicides are directly applicable.

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique. For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govwaters.com This technique allows for the separation of the analyte from matrix interferences followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

Sample preparation is a critical step for reliable analysis. For water samples, solid-phase extraction (SPE) or liquid-liquid-liquid microextraction (LLLME) can be used to concentrate the analytes and remove interfering substances. nih.govnih.gov For soil and sediment samples, methods like microwave-assisted solvent extraction (MASE) can be employed to efficiently extract the target compounds prior to cleanup and analysis. nih.gov

Table 3: Advanced Analytical Techniques for the Monitoring of this compound and its Derivatives

| Technique | Matrix | Key Advantages | Common Detector |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Water, Soil Extracts | Versatile for polar and non-volatile compounds. | Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Biota | High sensitivity and selectivity, structural confirmation. | Triple Quadrupole (QqQ) or Orbitrap MS |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil Extracts (after derivatization) | High resolution for volatile compounds. | Mass Spectrometry (MS) |

Emerging Technologies and Future Research Directions

Artificial Intelligence (AI) and Machine Learning (ML) in 2-m-Tolylamino Propionic Acid Research

Artificial intelligence and machine learning are rapidly becoming indispensable tools in chemical research, offering the ability to predict, optimize, and automate complex processes. nih.gov

The table below illustrates hypothetical outputs from an AI retrosynthesis tool for this compound, showcasing the diversity of potential synthetic strategies.

| Rank | Proposed Disconnection | Key Precursors | Associated Reaction Type | Confidence Score |

| 1 | C(α)-N bond | m-Toluidine (B57737), 2-Bromopropionic acid | Nucleophilic Substitution | 95% |

| 2 | C(α)-N bond | m-Toluidine, Pyruvic acid | Reductive Amination | 92% |

| 3 | C-C bond formation | Toluene (B28343) derivative, Alanine (B10760859) derivative | Cross-Coupling | 85% |

| 4 | C(α)-N bond | m-Tolylboronic acid, 2-Aminopropionic acid | Chan-Lam Coupling | 80% |

This table is illustrative and represents the type of data an AI retrosynthesis platform might generate.

Machine learning models are increasingly used to predict the outcomes of chemical reactions with high accuracy, a critical factor in the synthesis of specifically substituted compounds like this compound. saiwa.ai A key challenge in its synthesis is achieving regioselectivity—ensuring the amino group attaches to the meta-position of the toluene ring.

For research involving this compound, such a platform could be used to:

Optimize Synthesis: An algorithm could systematically vary parameters like temperature, pressure, catalyst loading, and reactant ratios to quickly find the conditions that produce the highest yield and purity. nih.gov

Explore Derivatives: By systematically changing the starting materials (e.g., using different substituted anilines or propionic acid derivatives), the platform could rapidly synthesize a library of hundreds of analogs of this compound.

This high-throughput capability is invaluable for generating compound libraries for drug discovery or materials science applications, accelerating the pace of research significantly.

Chemoinformatics and Data Science Applications for Compound Libraries